tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H25NO3 and a molecular weight of 267.36 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced on a smaller scale for research purposes. Industrial production would likely involve similar synthetic routes but optimized for larger-scale operations, including considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol .
Scientific Research Applications
tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The azetidine ring structure also contributes to its unique chemical properties and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity. Its formyl group and azetidine ring make it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H25NO3 |
---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
tert-butyl 3-(2-formyl-3-propan-2-ylcyclopropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-9(2)12-11(8-17)13(12)10-6-16(7-10)14(18)19-15(3,4)5/h8-13H,6-7H2,1-5H3 |
InChI Key |
AAGVRPHONRGJDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(C1C2CN(C2)C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
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